molecular formula C13H14ClNO2 B2765811 3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride CAS No. 193633-56-6

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride

Cat. No.: B2765811
CAS No.: 193633-56-6
M. Wt: 251.71
InChI Key: VUJZYACELDPKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H14ClNO2. It is a derivative of propanoic acid and contains a naphthyl group, which is a fused ring system consisting of two benzene rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride typically involves the reaction of 1-naphthylacetic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthyl derivatives

    Substitution: N-substituted derivatives

Scientific Research Applications

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group allows the compound to fit into hydrophobic pockets of proteins, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Naphthyl)propanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Amino-3-(naphthalen-1-yl)propanoic acid: Differs in the position of the amino group, which can affect its reactivity and biological activity.

Uniqueness

3-Amino-3-(naphthalen-1-YL)propanoic acid hydrochloride is unique due to the presence of both the amino and naphthyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJZYACELDPKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.